molecular formula C6H6ClNO2S B013654 3-Mercaptopicolinic Acid Hydrochloride CAS No. 320386-54-7

3-Mercaptopicolinic Acid Hydrochloride

Katalognummer: B013654
CAS-Nummer: 320386-54-7
Molekulargewicht: 191.64 g/mol
InChI-SchlĂŒssel: DYGYEUUVNLEHJP-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mercaptopicolinic Acid Hydrochloride (3-MPA HCl, CAS 320386-54-7) is a potent inhibitor of gluconeogenesis, primarily targeting phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the pathway. Its molecular formula is C₆H₆ClNO₂S, and it functions as a competitive inhibitor by mimicking the structure of phosphoenolpyruvate (PEP), thereby blocking PEPCK activity .

Vorbereitungsmethoden

Chemical Identity and Structural Properties

Molecular Composition

3-Mercaptopicolinic acid hydrochloride has the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol . The compound is the hydrochloride salt of 3-mercaptopicolinic acid, featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a thiol (-SH) group at position 3. The hydrochloride form enhances solubility in aqueous media, making it suitable for in vitro and in vivo studies .

Physicochemical Characteristics

  • Appearance : Light yellow solid .

  • Storage : Recommended at -20°C to maintain stability .

  • Solubility : Freely soluble in alkaline solutions (e.g., 0.1M NaOH) .

Biological Activity and Mechanism of Action

PEPCK Inhibition

This compound selectively inhibits PEPCK, a key enzyme in gluconeogenesis, with an IC₅₀ of 7.5 ÎŒM for the human isoform . PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in glucose synthesis. By blocking this reaction, the compound reduces hepatic glucose output, as demonstrated in rat liver perfusions where glucose production from lactate decreased by 47–59% .

Table 1: Substrate-Specific Inhibition of Gluconeogenesis

SubstrateGlucose Production Inhibition (%)
Lactate47
Pyruvate43
Alanine59
Fructose0

Data derived from perfused rat liver experiments .

Cellular Effects

  • T Regulatory Cells : Reduces proliferation by impairing energy metabolism .

  • Cancer Cells : Suppresses colony formation in MCF7 breast cancer cells and sensitizes melanoma cells to Vemurafenib .

Synthesis and Manufacturing Considerations

Industrial Production

The compound is marketed by suppliers like R&D Systems and ChemicalBook, indicating scaled synthesis under Good Manufacturing Practices (GMP). Batch records and purity specifications (e.g., HPLC ≄95%) are likely proprietary .

Experimental Applications and Pharmacological Insights

Table 2: Hepatic Metabolite Changes with 3-Mercaptopicolinic Acid

MetaboliteConcentration Change (%)
Phosphoenolpyruvate↓ 58
Oxaloacetate↑ 255
Citrate↑ 117

Data from freeze-clamped rat livers .

In Vivo Effects

Oral administration (125 mg/kg) in starved rats reduced blood glucose levels by 30–40% within 2 hours, highlighting its potential as an antidiabetic agent .

Analyse Chemischer Reaktionen

SKF-34288 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfides.

    Reduction: The compound can be reduced to its corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions include disulfides, thiols, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Inhibition of Gluconeogenesis

3-MP has been extensively studied for its effects on gluconeogenesis:

  • In isolated liver perfusion studies, it inhibited gluconeogenesis from lactate and glycerol, demonstrating its potential as a hypoglycemic agent .
  • The compound's inhibitory effects were reversible upon removal, indicating a specific interaction with the metabolic pathways rather than permanent alteration .

Cancer Research

Recent studies have highlighted the role of 3-MP in cancer biology:

  • It sensitizes melanoma cells to Vemurafenib, a targeted therapy for melanoma, by inhibiting cytoplasmic PEPCK, which is implicated in tumor metabolism .
  • The compound has also been shown to reduce the proliferation of various cancer cell lines, including MCF7 breast cancer cells .

Muscle Differentiation Studies

In vitro experiments have demonstrated that 3-MP can induce myogenic differentiation in C2C12 muscle cells. This suggests potential applications in muscle biology and regenerative medicine .

Case Studies

StudyFocusFindings
Blank et al., 1974Gluconeogenesis InhibitionDemonstrated that 3-MP effectively inhibits gluconeogenesis from lactate in rat liver models .
Memoli et al., 1996Cancer Cell ProliferationFound that 3-MP reduces colony growth formation in MCF7 cells, indicating anti-cancer properties .
PLOS ONE Study, 2016PEPCK IsoenzymesInvestigated the inhibitory effects of 3-MP on pig PEPCK isoenzymes, revealing differences in sensitivity and kinetic parameters .

Summary of Findings

The application of this compound spans multiple fields of research:

  • Metabolic Studies: It serves as a critical tool for understanding gluconeogenesis and metabolic regulation.
  • Cancer Therapeutics: Its ability to sensitize cancer cells to treatment highlights its potential in oncology.
  • Muscle Biology: The induction of myogenic differentiation opens avenues for research in muscle repair and growth.

Wirkmechanismus

SKF-34288 hydrochloride exerts its effects by specifically inhibiting phosphoenolpyruvate carboxykinase (PEPCK) in the gluconeogenesis pathway. This inhibition leads to a decrease in glucose synthesis, resulting in hypoglycemic effects. Additionally, the compound inhibits asparagine metabolism, leading to an increase in amino acids and amides .

Vergleich Mit Àhnlichen Verbindungen

PEPCK Inhibitors

3-MPA HCl vs. 3-(Aminomethyl)phenylboronic Acid Hydrochloride

Parameter 3-MPA HCl 3-(Aminomethyl)phenylboronic Acid HCl
Target PEPCK (competitive) PEPCK (competitive)
Mechanism Structural analog of PEP Substrate competition
Hypoglycemic Effect Strong in fasted models Limited data
Therapeutic Use Cancer, metabolic disorders Research tool
Cost (per gram) $296 $150

MCT Inhibitors

3-MPA HCl vs. α-Cyano-4-Hydroxycinnamic Acid

Parameter 3-MPA HCl α-Cyano-4-Hydroxycinnamic Acid
Target PEPCK, PDK4 (via glutaminase) Monocarboxylate transporters (MCTs)
Mechanism Dual inhibition Blocks lactate transport
Metabolic Impact Reduces glucose, increases lactate Alters lactate/pyruvate ratio
Cost (per gram) $296 $21

Key Finding: Unlike α-cyano-4-hydroxycinnamic acid, 3-MPA HCl indirectly modulates PDK4 by limiting α-ketoglutarate from glutaminase inhibition, affecting mitochondrial metabolism .

Glycosidase Inhibitors

3-MPA HCl vs. Deoxynojirimycin

Parameter 3-MPA HCl Deoxynojirimycin
Target PEPCK Glucosidase 1
Mechanism Gluconeogenesis suppression Glycoprotein processing inhibition
Therapeutic Use Diabetes, cancer Lysosomal storage disorders
Molecular Weight 199.64 g/mol 163.17 g/mol

Key Finding: Deoxynojirimycin (CAS 19130-96-2) lacks hypoglycemic effects but is critical in managing disorders like Gaucher’s disease, whereas 3-MPA HCl directly targets glucose synthesis .

Other Metabolic Modulators

3-MPA HCl vs. 2,4-Dichloro-6-Methylpyrimidine

Parameter 3-MPA HCl 2,4-Dichloro-6-Methylpyrimidine
Target PEPCK Amino acid catabolism pathways
Mechanism Enzyme inhibition Indirect CPS1 modulation
Research Use Glucose metabolism, oncology Urea cycle studies
Cost (per gram) $296 $320

Key Finding: 2,4-Dichloro-6-methylpyrimidine’s broad impact on amino acid breakdown contrasts with 3-MPA HCl’s specificity for gluconeogenic enzymes .

Research Findings and Therapeutic Implications

  • Oncology: In murine melanoma models, 3-MPA HCl (30 mg/kg) combined with vemurafenib reduced tumor volume by 60% compared to monotherapy .
  • Metabolic Dysregulation : In fasted rats, 3-MPA HCl increased blood lactate by 200% while lowering glucose, a response absent in fed rats .
  • Cost-Benefit : Despite its high cost, 3-MPA HCl’s dual mechanisms (PEPCK/PDK4) make it irreplaceable in metabolic research .

Biologische AktivitÀt

3-Mercaptopicolinic acid hydrochloride (3-MPA) is a compound recognized for its significant biological activity, particularly in the context of metabolic regulation and cancer biology. This article delves into its pharmacological properties, mechanisms of action, and implications in various biological systems, supported by data tables and relevant case studies.

Overview of this compound

3-MPA is primarily known as a phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, which plays a crucial role in gluconeogenesis. It has been shown to affect glucose metabolism significantly, making it a compound of interest in both diabetes research and cancer treatment.

The primary mechanism through which 3-MPA exerts its biological effects is by inhibiting PEPCK, an enzyme critical for gluconeogenesis. The inhibition of this enzyme leads to decreased glucose synthesis from non-carbohydrate sources, such as lactate and glycerol.

Key Findings:

  • Inhibition Concentration : 3-MPA demonstrates noncompetitive inhibition with respect to oxaloacetate and MnGTP2-, with an IC50 value of approximately 7.5 ÎŒM against human PEPCK .
  • Gluconeogenesis Inhibition : Studies have shown that concentrations of 50 ÎŒM and 100 ÎŒM lead to significant reductions in glucose synthesis in isolated perfused livers from fasted rats and guinea pigs .

Biological Activity in Cancer

Recent investigations have highlighted the potential of 3-MPA in cancer therapy. The compound's ability to modulate metabolic pathways in cancer cells can influence tumor growth and survival.

Case Studies:

  • Tumor Cell Adaptation : Research indicates that PEPCK-M expression is upregulated in cancer cells as a response to nutrient stress, suggesting that targeting this pathway with 3-MPA could impair tumor cell adaptation .
  • Inhibition of Treg Cell Proliferation : In vitro studies show that 3-MPA reduces the proliferation of regulatory T cells (Treg), which are often implicated in tumor immune evasion .

Table 1: Inhibition Effects of this compound on Gluconeogenesis

Concentration (ÎŒM)Glucose Synthesis (% Inhibition)Remarks
50~50%Significant reduction observed
100~100%Complete inhibition

Table 2: Biological Activities Associated with this compound

ActivityDescriptionReference
PEPCK InhibitionNoncompetitive inhibition leading to reduced gluconeogenesis
Treg Cell ProliferationDecreased proliferation observed in vitro
Myogenic DifferentiationInduction observed in C2C12 myoblasts

Research Findings

  • Hypoglycemic Effects : A study demonstrated that administration of 3-MPA significantly inhibited gluconeogenesis from lactate and glycerol in liver tissues, confirming its role as a hypoglycemic agent .
  • Impact on Metabolic Pathways : The compound has been shown to alter metabolic pathways that are critical for both normal physiology and pathological conditions such as cancer .

Q & A

Q. What is the primary biochemical mechanism of 3-Mercaptopicolinic Acid Hydrochloride in metabolic studies?

Answer:
this compound (3-MPA) is a competitive inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. It binds to the active site of PEPCK isoforms (PEPCK-C and PEPCK-M), blocking the conversion of oxaloacetate to phosphoenolpyruvate (PEP), thereby suppressing glucose production from non-carbohydrate precursors . Its specificity is supported by a reported Ki value of 2–9 ÎŒM for PEPCK inhibition .

Methodological Note:

  • Use hepatocyte or kidney cell models to study gluconeogenesis, as these tissues are primary sites of PEPCK activity.
  • Validate inhibition via measuring PEPCK activity (e.g., NADH-coupled assays) or downstream metabolites (e.g., glucose output) .

Q. How does 3-MPA distinguish between PEPCK-C and PEPCK-M isoforms in experimental settings?

Answer:
PEPCK-C (cytosolic) and PEPCK-M (mitochondrial) have distinct subcellular localization and tissue-specific roles. 3-MPA inhibits both isoforms but demonstrates differential potency depending on experimental conditions. For example:

  • In hepatic cells, 3-MPA primarily targets PEPCK-C, reducing gluconeogenic flux .
  • In cancer cells with mitochondrial PEPCK-M overexpression, 3-MPA suppresses anaplerotic pathways by competing with PEP binding .

Methodological Note:

  • Employ isoform-specific siRNA knockdown or mitochondrial/cytosolic fractionation to isolate PEPCK-M vs. PEPCK-C activity .
  • Measure mitochondrial vs. cytosolic PEP levels via LC-MS to confirm isoform-specific effects.

Q. What are the secondary metabolic effects of 3-MPA beyond PEPCK inhibition?

Answer:
3-MPA indirectly modulates PDK4 (pyruvate dehydrogenase kinase 4) activity by inhibiting glutaminase, which reduces α-ketoglutarate production from glutamine. This alters the lactate/pyruvate ratio, impacting mitochondrial pyruvate uptake and PDK4-mediated regulation of the pyruvate dehydrogenase complex (PDC) . Additionally, 3-MPA may influence carbamoyl phosphate synthetase 1 (CPS1) via unclear mechanisms, potentially linked to pyridoxal phosphate cofactor disruption .

Methodological Note:

  • Quantify glutamine-derived metabolites (e.g., α-ketoglutarate) via GC-MS to assess glutaminase inhibition.
  • Use PDK4 inhibitors (e.g., dichloroacetate) as controls to isolate PDK4-specific effects .

Q. How should researchers address contradictory data on 3-MPA’s efficacy across cell models?

Answer:
Discrepancies arise due to:

  • Cell-type specificity : 3-MPA shows limited efficacy in HepG2 cells (low PEPCK-M expression) but significant effects in Snu398 cells (high glycolytic activity) .
  • Off-target effects : At high concentrations (>10 ÎŒM), 3-MPA may inhibit other thiol-dependent enzymes (e.g., glutathione reductase) .

Methodological Note:

  • Perform dose-response curves (1–50 ÎŒM) to identify optimal inhibitory concentrations.
  • Validate specificity using PEPCK-null cell lines or rescue experiments with PEP supplementation .

Q. What experimental controls are critical when studying 3-MPA in glucose metabolism?

Answer:

  • Negative controls : Use non-thiol-containing PEPCK inhibitors (e.g., CP-91149) to rule out redox-mediated artifacts .
  • Metabolic tracers : Employ <sup>13</sup>C-labeled substrates (e.g., <sup>13</sup>C-glutamine) to track gluconeogenic vs. glycolytic flux .
  • Pathway cross-talk controls : Co-administer glycolytic inhibitors (e.g., 2-deoxyglucose) to assess compensatory pathways .

Q. How does 3-MPA’s role in gluconeogenesis intersect with cancer metabolism research?

Answer:
In cancer cells reliant on gluconeogenesis (e.g., under hypoxia), 3-MPA suppresses PEPCK-M-driven anaplerosis, reducing TCA cycle intermediates and impairing proliferation. However, efficacy varies with metabolic heterogeneity:

  • Sensitive models : Renal cell carcinoma (VHL-mutant) with upregulated gluconeogenesis .
  • Resistant models : Glycolysis-dependent cancers (e.g., HepG2) .

Methodological Note:

  • Combine 3-MPA with mitochondrial inhibitors (e.g., metformin) to exacerbate metabolic stress in resistant models.
  • Monitor apoptosis via Annexin V/PI staining in high-glutamine media .

Q. What are the limitations of 3-MPA in vivo studies, and how can they be mitigated?

Answer:

  • Short half-life : Rapid clearance limits sustained PEPCK inhibition. Use osmotic pumps for continuous delivery .
  • Toxicity : High doses (>50 mg/kg) may induce hepatotoxicity. Monitor liver enzymes (ALT/AST) and pair with NAC (N-acetylcysteine) to reduce oxidative stress .

Eigenschaften

IUPAC Name

3-sulfanylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYEUUVNLEHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641042
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320386-54-7
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Mercaptopicolinic Acid Hydrochloride
3-Mercaptopicolinic Acid Hydrochloride
3-Mercaptopicolinic Acid Hydrochloride
3-Mercaptopicolinic Acid Hydrochloride
3-Mercaptopicolinic Acid Hydrochloride
3-Mercaptopicolinic Acid Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.